molecular formula C10H11N B14567076 1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile CAS No. 61546-68-7

1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile

Cat. No.: B14567076
CAS No.: 61546-68-7
M. Wt: 145.20 g/mol
InChI Key: QLQWWQYXFVJNAI-UHFFFAOYSA-N
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Description

1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile is an organic compound with a unique bicyclic structure. This compound is characterized by its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile typically involves the cycloaddition of suitable dienophiles with cyclohexadienes. The reaction conditions often require specific catalysts and solvents to ensure the desired regioselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octa-2,5-diene: A structurally related compound with similar reactivity.

    1-Methylbicyclo[2.2.2]octane: Another related compound with different functional groups.

Uniqueness

1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile stands out due to its unique combination of a bicyclic structure and a nitrile group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

61546-68-7

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile

InChI

InChI=1S/C10H11N/c1-10-4-2-8(3-5-10)6-9(10)7-11/h2,4,6,8H,3,5H2,1H3

InChI Key

QLQWWQYXFVJNAI-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C=C1)C=C2C#N

Origin of Product

United States

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